2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester
Overview
Description
2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester: is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. Its molecular formula is C21H27BO3, and it has a molecular weight of 338.25 g/mol .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound participates in the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by this characteristic.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in medicinal chemistry and drug design.
Action Environment
The rate of hydrolysis of phenylboronic pinacol esters, such as 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester typically involves the reaction of 2-benzyloxy-4,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include mild heating and the use of an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene) are commonly used.
Protodeboronation: Protic acids (e.g., HCl, H2SO4) or transition metal catalysts (e.g., Pd/C) are used under mild heating conditions.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Protodeboronation: Corresponding hydrocarbons.
Scientific Research Applications
Chemistry: 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester is extensively used in organic synthesis for the construction of complex molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. This compound’s stability and reactivity make it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds is crucial for developing new materials with desirable properties .
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester: This compound has similar reactivity but differs in the substituents on the phenyl ring.
2-Methoxy-4,5-dimethylphenylboronic acid pinacol ester: This compound has a methoxy group instead of a benzyloxy group, affecting its reactivity and stability.
Uniqueness: 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester is unique due to its benzyloxy substituent, which provides additional stability and reactivity compared to other boronic esters. This makes it particularly useful in complex organic synthesis and industrial applications .
Properties
IUPAC Name |
2-(4,5-dimethyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-15-12-18(22-24-20(3,4)21(5,6)25-22)19(13-16(15)2)23-14-17-10-8-7-9-11-17/h7-13H,14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUJJZIQABUAFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132082 | |
Record name | 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-58-5 | |
Record name | 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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